BenchChemオンラインストアへようこそ!

NPD11033

SIRT2 deacetylase defatty-acylase demyristoylation

NPD11033 is a synthetic, cytisine-derived small-molecule inhibitor that selectively targets the NAD⁺-dependent deacetylase activity of human sirtuin 2 (SIRT2) with an IC₅₀ of 0.46 ± 0.056 µM. Identified through high-throughput screening of the RIKEN NPDepo chemical library, NPD11033 was found to be largely inactive against other sirtuin family members (SIRT1, SIRT3) and zinc-dependent deacetylases (HDAC1, HDAC6).

Molecular Formula C30H44N2O3
Molecular Weight 480.69
Cat. No. B1193315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD11033
SynonymsNPD-11033;  NPD 11033;  NPD11033
Molecular FormulaC30H44N2O3
Molecular Weight480.69
Structural Identifiers
SMILESO=C1C=CC=C2N1C[C@]3([H])CN(CC(O)COC4=CC=C(C(C)(C)CC)C=C4C(C)(C)CC)C[C@@]2([H])C3
InChIInChI=1S/C30H44N2O3/c1-7-29(3,4)23-12-13-27(25(15-23)30(5,6)8-2)35-20-24(33)19-31-16-21-14-22(18-31)26-10-9-11-28(34)32(26)17-21/h9-13,15,21-22,24,33H,7-8,14,16-20H2,1-6H3/t21-,22+,24?/m0/s1
InChIKeyITCUJNFERKWPKY-JCVDRHSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPD11033 – A Selective SIRT2 Deacetylase Inhibitor for Differentiated Sirtuin Chemical Biology


NPD11033 is a synthetic, cytisine-derived small-molecule inhibitor that selectively targets the NAD⁺-dependent deacetylase activity of human sirtuin 2 (SIRT2) with an IC₅₀ of 0.46 ± 0.056 µM [1]. Identified through high-throughput screening of the RIKEN NPDepo chemical library, NPD11033 was found to be largely inactive against other sirtuin family members (SIRT1, SIRT3) and zinc-dependent deacetylases (HDAC1, HDAC6) [1]. X-ray crystallography at 2.0 Å resolution (PDB: 5Y0Z) revealed a distinctive binding mode in which NPD11033 induces a conformational rearrangement of the SIRT2 Zn-binding small domain, creating a hydrophobic cavity behind the substrate-binding pocket and forming a direct hydrogen bond to the catalytic His187 residue [1][2]. A critical functional hallmark of NPD11033 is its inability to inhibit the defatty-acylase (demyristoylation) activity of SIRT2, even at concentrations as high as 1 mM, despite potent deacetylase inhibition [1].

Why SIRT2 Inhibitors Cannot Be Interchanged – The Case for NPD11033-Specific Evidence


SIRT2 possesses dual catalytic activities—lysine deacetylase and long-chain fatty-acyl deacylase (e.g., demyristoylation)—that are differentially engaged by structurally distinct inhibitors, making the blanket interchange of SIRT2-targeting compounds scientifically unsound [1]. NPD11033, SirReal2, AGK2, and suramin each exhibit unique selectivity signatures with respect to deacetylase versus defatty-acylase inhibition, binding-mode architecture, and off-target profiles across the sirtuin and HDAC families [1][2]. Critically, NPD11033's combination of robust deacetylase inhibition (IC₅₀ 0.46 µM) with complete absence of defatty-acylase inhibition (inactive at 1 mM) enables functional dissection of SIRT2's acetyl-lysine-dependent biology without confounding effects on myristoyl-lysine substrates—a capability not achievable with pan-active inhibitors such as suramin, nor fully matched by SirReal2 despite its shared deacetylase selectivity [1]. Additionally, NPD11033's direct hydrogen bond to the catalytic His187 residue represents a structurally verified interaction absent in SirReal2, with potential implications for binding kinetics, residence time, and resistance to active-site mutations [1][2].

Quantitative Differentiation Evidence for NPD11033 vs. Closest SIRT2 Inhibitor Comparators


Functional Selectivity: NPD11033 Inhibits SIRT2 Deacetylase Activity While Completely Sparing Defatty-Acylase Activity, in Contrast to Suramin

NPD11033 potently inhibits the deacetylase activity of SIRT2 with an IC₅₀ of 0.46 ± 0.056 µM in an electrophoretic mobility shift assay using a fluorescently labelled acetyl-lysine-peptide substrate [1]. Strikingly, NPD11033 is completely inactive against the demyristoylation (defatty-acylase) activity of SIRT2, showing no inhibition even at a concentration of 1 mM—over 2,100-fold above its deacetylase IC₅₀ [1]. In the same study, suramin inhibited both the deacetylase and defatty-acylase activities of SIRT2 with comparable IC₅₀ values, demonstrating that the defatty-acylase-sparing property is not an inherent feature of all SIRT2 inhibitors but is specific to the binding mode of NPD11033 and SirReal2 [1]. SirReal2 likewise failed to inhibit SIRT2 demyristoylation, confirming that inhibitors occupying the 'selectivity pocket' behind the substrate-binding site selectively block deacetylation but not deacylation [1]. However, NPD11033 is distinguished from SirReal2 by its direct hydrogen bond to His187 (see Evidence Item 2) [1].

SIRT2 deacetylase defatty-acylase demyristoylation functional selectivity chemical probe

Unique Hydrogen Bond to Catalytic His187: Structural Differentiation of NPD11033 from SirReal2

Co-crystal structure analysis (PDB: 5Y0Z, 2.0 Å resolution) revealed that NPD11033 forms a direct hydrogen bond between the oxygen atom of its oxopyridyl group and the Nε atom of the catalytic His187 residue, at a distance of 2.8 Å [1][2]. This interaction anchors NPD11033 at the entrance of the newly formed hydrophobic cavity behind the substrate-binding pocket, directly engaging the active-site histidine that is essential for catalysis [1]. In contrast, the SirReal2–SIRT2 co-crystal structure (PDB: 4RMG) shows that SirReal2 has no direct hydrogen-bonding interaction with any SIRT2 residue; its naphthyl moiety occupies the hydrophobic cavity but does not extend toward His187, and binding is mediated exclusively through hydrophobic contacts and a water-mediated hydrogen bond to the main-chain carbonyl of Pro94 [1][3]. The authors of the NPD11033 study explicitly note this distinction: 'In contrast to NPD11033, however, SirReal2 had no direct hydrogen-bonding interaction with SIRT2' [1].

X-ray crystallography His187 hydrogen bond SIRT2 inhibitor binding mode structure-based drug design SirReal2

Potency Comparison: NPD11033 Exhibits ~7.6-Fold Greater SIRT2 Inhibitory Potency Than AGK2

NPD11033 inhibits SIRT2 deacetylase activity with an IC₅₀ of 0.46 ± 0.056 µM (460 nM) in an electrophoretic mobility shift assay [1]. AGK2, one of the most widely used commercially available SIRT2 inhibitors, has a reported SIRT2 IC₅₀ of 3.5 µM (3,500 nM) when tested in cell-free enzymatic assays [2]. This represents an approximately 7.6-fold greater potency for NPD11033 compared to AGK2. Furthermore, AGK2 retains measurable activity against SIRT1 (IC₅₀ 30 µM) and SIRT3 (IC₅₀ 91 µM), yielding selectivity ratios of only ~8.6-fold and ~26-fold, respectively , whereas NPD11033 was reported to have only a marginal effect on SIRT1 and SIRT3 at concentrations that fully inhibit SIRT2, suggesting substantially wider selectivity windows, though exact off-target IC₅₀ values for NPD11033 were not numerically specified in the primary publication [1].

AGK2 SIRT2 inhibitor potency IC50 comparison dose-response

SAR Validation: Inactive Analog RK-0310020 Provides a Built-In Negative Control for Target Engagement Studies

The essential role of NPD11033's bulky 1,1-dimethylpropyl groups was experimentally confirmed through the study of its direct analog RK-0310020, in which these groups are replaced with smaller methyl substituents [1]. While NPD11033 potently inhibits SIRT2 deacetylase activity (IC₅₀ 0.46 µM), RK-0310020 completely lost all in vitro inhibitory activity against SIRT2 [1]. In cellular assays, NPD11033 inhibited the growth of human pancreatic cancer PANC-1 cells with an IC₅₀ of 7.5 ± 1.3 µM, whereas RK-0310020 failed to inhibit cell growth at concentrations up to 60 µM—an >8-fold higher concentration than the NPD11033 IC₅₀ in the same cell line [1]. RK-0310020 also failed to increase eIF5A acetylation or reduce BubR1 expression, two cellular biomarkers of SIRT2 inhibition that were robustly modulated by NPD11033 [1]. This matched active/inactive pair provides a rigorously validated negative control that is structurally near-identical to NPD11033, enabling researchers to attribute cellular phenotypes specifically to SIRT2 inhibition rather than to off-target effects of the cytisine-derived scaffold [1].

RK-0310020 structure-activity relationship negative control target engagement chemical probe validation

Cellular Target Engagement and Antiproliferative Activity in PANC-1 Pancreatic Cancer Cells with Dual-Biomarker Validation

NPD11033 demonstrated concentration-dependent cellular SIRT2 inhibition in human pancreatic cancer PANC-1 cells, assessed through two independent pharmacodynamic biomarkers [1]. Treatment with NPD11033 increased acetylation of eukaryotic translation initiation factor 5A (eIF5A), a physiological substrate of SIRT2, in the presence of the HDAC inhibitor trichostatin A (TSA)—a condition required because both HDAC6 and SIRT2 jointly regulate eIF5A acetylation [1]. NPD11033 also reduced the protein expression level of the checkpoint kinase BubR1, whose abundance is upregulated by SIRT2-mediated deacetylation, in a dose-dependent manner [1]. Both effects were absent with the inactive analog RK-0310020, confirming on-target SIRT2 engagement [1]. For cell growth inhibition, NPD11033 exhibited an IC₅₀ of 7.5 ± 1.3 µM against PANC-1 cells, consistent with the dose range required for eIF5A hyperacetylation [1]. SirReal2 also reduced PANC-1 viability in the same dose range in a parallel experiment within the same study, providing an internal comparability benchmark, though NPD11033's distinct structural mechanism (His187 hydrogen bond) differentiates its binding mode from SirReal2 [1]. The relevance of SIRT2 as a target in this cell line was independently confirmed by siRNA knockdown: SIRT2 silencing significantly reduced PANC-1 cell viability, establishing a genetic linkage between target engagement and phenotype [1].

PANC-1 eIF5A acetylation BubR1 pancreatic cancer cellular target engagement SIRT2 knockdown

Priority Application Scenarios for NPD11033 Based on Verified Differentiation Evidence


Functional Dissection of SIRT2 Deacetylase vs. Defatty-Acylase Activities in Cellular Models

NPD11033 is the compound of choice for experiments requiring clean separation of SIRT2's deacetylase-dependent functions from its myristoyl-lysine deacylase activities. Unlike suramin, which inhibits both catalytic activities non-selectively, NPD11033 potently inhibits deacetylation (IC₅₀ 0.46 µM) while remaining completely inactive against demyristoylation even at 1 mM [1]. This property is critical for studies investigating substrate-specific SIRT2 biology, such as the differential regulation of α-tubulin (acetyl-lysine substrate) versus TNF-α or other myristoyl-lysine substrates. Researchers should pair NPD11033 with the inactive analog RK-0310020 as a negative control to confirm that observed phenotypes are attributable specifically to SIRT2 deacetylase inhibition and not to scaffold-related off-target effects [1].

Structure-Guided SIRT2 Inhibitor Optimization Using the His187 Hydrogen Bond Pharmacophore

Medicinal chemistry programs targeting SIRT2 for oncology or neurodegeneration indications can leverage NPD11033's unique structural feature—the direct 2.8 Å hydrogen bond between its oxopyridyl oxygen and the catalytic His187 Nε—as a pharmacophoric element absent in SirReal2-based scaffolds [1][2]. The publicly available high-resolution co-crystal structure (PDB: 5Y0Z, 2.0 Å) provides precise atomic coordinates for structure-based drug design, enabling computational docking, molecular dynamics simulations, and rational modification of the cytisine-derived core to optimize binding kinetics, selectivity, and drug-like properties [2]. The His187 interaction represents a validated anchor point for fragment-based or structure-guided lead optimization that cannot be accessed using SirReal2, whose binding is mediated exclusively by hydrophobic contacts and a water-mediated interaction [1].

Pancreatic Cancer Target Validation Studies Requiring Biomarker-Coupled SIRT2 Inhibition

NPD11033 is validated for pancreatic cancer target engagement studies in the PANC-1 cell line, where it inhibits cell growth (IC₅₀ 7.5 µM) with concomitant modulation of two orthogonal SIRT2 biomarkers: increased eIF5A acetylation and decreased BubR1 protein expression [1]. The genetic validation data—showing that SIRT2 siRNA knockdown significantly reduces PANC-1 viability—establishes that the antiproliferative effect is target-dependent rather than an off-target artifact [1]. For researchers investigating SIRT2 as a therapeutic target in pancreatic cancer or other solid tumors, NPD11033 provides a procurement-ready chemical probe with pre-validated cellular assay conditions, biomarker readouts, and matched negative control (RK-0310020), enabling rapid implementation of hypothesis-driven pharmacology studies without the need for de novo assay development [1].

SIRT2 Isoform-Selectivity Benchmarking Against HDAC and Sirtuin Family Panels

NPD11033 serves as a reference standard for SIRT2 selectivity profiling in assays requiring discrimination between SIRT2 and closely related deacetylase enzymes. The compound is largely inactive against SIRT1, SIRT3, HDAC1, and HDAC6 at concentrations that fully inhibit SIRT2, whereas the commonly used comparator AGK2 retains measurable inhibitory activity against SIRT1 (IC₅₀ 30 µM) and SIRT3 (IC₅₀ 91 µM) [1]. For laboratories establishing SIRT2-selective screening cascades or developing novel SIRT2 inhibitors, NPD11033 provides a well-characterized positive control with documented selectivity across both the sirtuin (class III HDAC) and zinc-dependent HDAC (class I/II) families, enabling robust assay validation and hit triage [1].

Quote Request

Request a Quote for NPD11033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.